molecular formula C9H9ClO B14328544 {[(2-Chloroethenyl)oxy]methyl}benzene CAS No. 104678-36-6

{[(2-Chloroethenyl)oxy]methyl}benzene

Cat. No.: B14328544
CAS No.: 104678-36-6
M. Wt: 168.62 g/mol
InChI Key: DZLWNQNZXRYQIV-UHFFFAOYSA-N
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Description

{(2-Chloroethenyl)oxy]methyl}benzene is a halogenated aromatic compound featuring a benzene ring substituted with a [(2-chloroethenyl)oxy]methyl group. This substituent consists of a chlorinated ethenyl (vinyl) group connected via an ether linkage to a methylene bridge. The compound’s structure suggests moderate polarity due to the electronegative chlorine and oxygen atoms, influencing its reactivity and physicochemical properties.

Properties

CAS No.

104678-36-6

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloroethenoxymethylbenzene

InChI

InChI=1S/C9H9ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

DZLWNQNZXRYQIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC=CCl

Origin of Product

United States

Preparation Methods

The synthesis of {[(2-Chloroethenyl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with sodium chloroacetate, followed by the elimination of hydrogen chloride. This reaction is carried out under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloroacetate anion attacks the benzyl chloride, leading to the formation of the desired product.

Chemical Reactions Analysis

{[(2-Chloroethenyl)oxy]methyl}benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.

    Addition Reactions: The double bond in the 2-chloroethenyl group can participate in addition reactions with various electrophiles, leading to the formation of substituted products.

Scientific Research Applications

{[(2-Chloroethenyl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of {[(2-Chloroethenyl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares {(2-Chloroethenyl)oxy]methyl}benzene with structurally related halogenated benzene derivatives, focusing on molecular features, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
{(2-Chloroethenyl)oxy]methyl}benzene C₉H₉ClO (inferred) ~168.6 [(2-Chloroethenyl)oxy]methyl Likely moderate polarity; potential use in polymer synthesis or as a bioactive intermediate.
1-(2-Chloroethoxy)-2-methoxybenzene C₉H₁₁ClO₂ 186.6 2-Chloroethoxy, 2-methoxy Higher polarity due to dual ether groups; used in pharmaceutical intermediates.
SC4 (1,3-dichloro-2-({4-[(2-chloro-4-methoxyphenoxy)methyl]benzyl}oxy)benzene) C₂₁H₁₇Cl₃O₃ ~415.7 Multiple chloro, methoxy, and benzyloxy groups High molecular weight; applications in materials science (e.g., flame retardants).
(2-Chloroethenyl)-benzene C₈H₇Cl 138.6 2-Chloroethenyl Simpler structure; categorized as a halogenated aromatic with potential carcinogenic activity.
2-(Chloromethoxy)-1,3-bis(1-methylethyl)benzene C₁₃H₁₉ClO 226.7 Chloromethoxy, two isopropyl groups Bulky substituents reduce reactivity; industrial solvent or intermediate.

Key Comparison Points

In contrast, 1-(2-Chloroethoxy)-2-methoxybenzene (C₉H₁₁ClO₂) exhibits enhanced polarity due to dual ether groups, favoring solubility in polar solvents .

Toxicity and Safety: Halogenated aromatics like (2-Chloroethenyl)-benzene (C₈H₇Cl) are classified as "LM" (mechanism-linked carcinogens) in , suggesting possible carcinogenic potency. The target compound’s toxicity profile remains unconfirmed but may align with this category . The SC4 compound (C₂₁H₁₇Cl₃O₃) and 2-(Chloromethoxy)-1,3-bis(1-methylethyl)benzene (C₁₃H₁₉ClO) likely require stringent handling due to multiple chlorine atoms, as indicated by safety data sheets .

Applications: Melanogenesis Inhibition: The structurally complex 1,2-bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene () demonstrates how bulky substituents enable bioactivity, a trait that could be explored in the target compound .

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